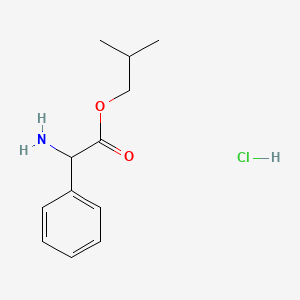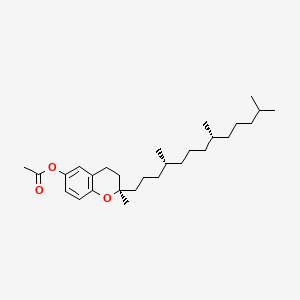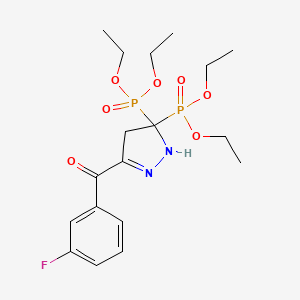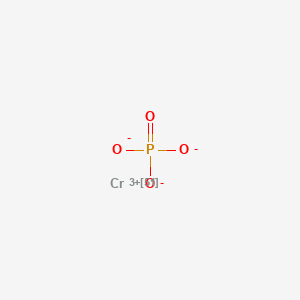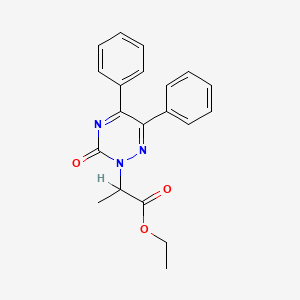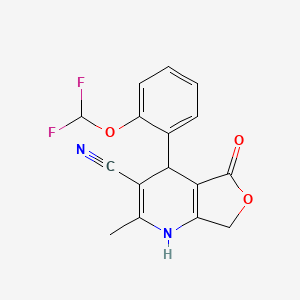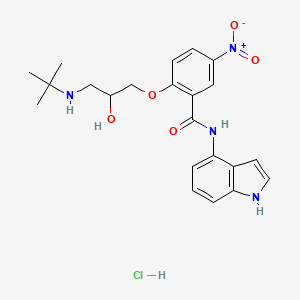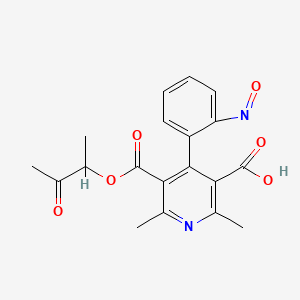
Phytyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytyl oleate is an ester compound formed from phytyl alcohol and oleic acid It is a naturally occurring compound found in various plant species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phytyl oleate can be synthesized through esterification, where phytyl alcohol reacts with oleic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure proper mixing of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Phytyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroperoxides.
Reduction: It can be reduced to form phytyl alcohol and oleic acid.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound hydroperoxides.
Reduction: Phytyl alcohol and oleic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phytyl oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: this compound is studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
Phytyl oleate exerts its effects through various molecular targets and pathways. It is believed to interact with cell membranes, enhancing their fluidity and stability. Additionally, this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular mechanisms are still under investigation, but its role in modulating lipid metabolism and signaling pathways is of particular interest.
Comparaison Avec Des Composés Similaires
Phytyl oleate can be compared with other similar compounds such as:
- Phytyl linolenate
- Phytyl stearate
- Phytyl docosanoate
- Steryl esters like β-sitosteryl oleate
Uniqueness: this compound is unique due to its specific combination of phytyl alcohol and oleic acid, which imparts distinct physical and chemical properties. Its emollient and antioxidant properties make it particularly valuable in cosmetic and pharmaceutical applications.
Propriétés
Numéro CAS |
57840-35-4 |
|---|---|
Formule moléculaire |
C38H72O2 |
Poids moléculaire |
561.0 g/mol |
Nom IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C38H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-38(39)40-33-32-37(6)30-24-29-36(5)28-23-27-35(4)26-22-25-34(2)3/h14-15,32,34-36H,7-13,16-31,33H2,1-6H3/b15-14-,37-32+/t35-,36-/m1/s1 |
Clé InChI |
APQYNMFMLJBOIW-FCKJVWLQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


